Clofentezine Metabolite 2

Description

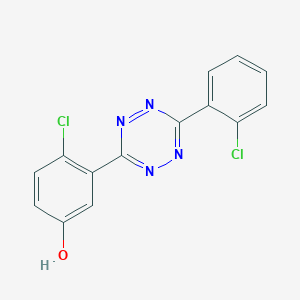

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-[6-(2-chlorophenyl)-1,2,4,5-tetrazin-3-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2N4O/c15-11-4-2-1-3-9(11)13-17-19-14(20-18-13)10-7-8(21)5-6-12(10)16/h1-7,21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAOSQCCWQGQWGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=C(N=N2)C3=C(C=CC(=C3)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Formation and Biotransformation Pathways of Clofentezine Metabolite 2

Elucidation of Primary Metabolic Pathways of Clofentezine (B1669202)

The biotransformation of clofentezine is a complex process characterized by two principal metabolic routes: hydroxylation and methylthiolation. inchem.orginchem.orgpublications.gc.ca These pathways are qualitatively similar across various species, including rats, mice, rabbits, dogs, calves, and baboons, although quantitative differences exist. inchem.orginchem.org For instance, hydroxylation is the predominant pathway in calves and baboons, while methylthiolation is more prominent in rodents and rabbits. inchem.orginchem.orgpublications.gc.ca

Hydroxylation of the Phenyl Ring and Derivatives.inchem.orgepa.gov

One of the major metabolic transformations of clofentezine involves the hydroxylation of one of its phenyl rings. inchem.orgepa.gov This reaction introduces a hydroxyl (-OH) group at the 3, 4, or 5 position of the phenyl ring. inchem.orgepa.gov This process can lead to the formation of various hydroxylated derivatives. epa.gov Further metabolism can result in the creation of di-hydroxy clofentezine. epa.gov These hydroxylated metabolites can exist in both free and conjugated forms in urine and feces. inchem.org In rats, free and conjugated 3-, 4-, and 5-hydroxyclofentezine isomers accounted for approximately 34% of the urinary radioactivity in one study. epa.gov

Methylthiolation and Chlorine Replacement Reactions.inchem.orgepa.gov

The second primary metabolic pathway involves a more complex series of reactions. This route includes hydroxylation at the 3-phenyl position, followed by the replacement of the chlorine atom on the same phenyl ring with a methylthio (-SCH3) group. inchem.org This sequence of events leads to the formation of 3-(2'-methylthio-3'-hydroxyphenyl)-6-(2'-chlorophenyl)-1,2,4,5-tetrazine. inchem.org This metabolite, along with its conjugated forms, has been identified as a significant component of urinary radioactivity, accounting for 35% in a rat study. epa.gov The replacement of the chlorine atom can also lead to the formation of glutathione (B108866), mercapturic acid, and cysteine conjugates. epa.gov

Biosynthesis of Clofentezine Metabolite 2 in Biological Systems

This compound is a specific transformation product of the parent compound, chemically identified as 4-chloro-3-(6-(2-chlorophenyl)-1,2,4,5-tetrazin-3-yl)phenol. vulcanchem.com Its formation is a direct result of the metabolic processes occurring within living organisms.

Metabolic Routes Leading to this compound

The formation of this compound is a result of the hydroxylation pathway. vulcanchem.com Specifically, it is formed when a hydroxyl group is introduced at a particular position on the phenyl ring of the parent clofentezine molecule. vulcanchem.com This structural modification distinguishes it from other metabolites, such as Clofentezine Metabolite 1, where the hydroxyl group and chlorine atoms are positioned differently on the phenyl ring. vulcanchem.com

Role of Specific Enzyme Systems in Metabolite 2 Formation

The biotransformation of xenobiotics like clofentezine is primarily mediated by specialized enzyme systems. wikipedia.org Phase I reactions, which include hydroxylation, are often catalyzed by the cytochrome P450 (CYP450) monooxygenase system. wikipedia.orgmdpi.com These enzymes introduce reactive and polar groups, such as hydroxyl groups, into their substrates, making them more water-soluble and preparing them for subsequent conjugation reactions (Phase II). wikipedia.orgmdpi.com While the specific CYP450 isozymes responsible for the formation of this compound have not been explicitly detailed in the provided information, it is highly probable that this enzyme family plays a crucial role. The induction of liver enzymes, including cytochrome P450, has been observed following clofentezine administration, which can increase the rate of its metabolism. inchem.orginchem.org

Characterization of Conjugated Forms of this compound

Following their formation, hydroxylated metabolites of clofentezine, including presumably Metabolite 2, can undergo Phase II conjugation reactions. inchem.orgepa.gov This process involves the attachment of polar molecules, such as glucuronic acid, to the metabolite. publications.gc.ca Conjugation further increases the water solubility of the metabolites, facilitating their excretion from the body via urine and feces. inchem.orgvulcanchem.com Studies have confirmed the presence of conjugated forms of hydroxylated clofentezine derivatives in the excreta of treated animals. inchem.orgepa.govepa.gov

Glucuronide Conjugation

Hydroxylation of the phenyl ring of clofentezine is a primary metabolic step. inchem.org Specifically, hydroxylation at the 4-position of one of the phenyl rings results in the formation of 4-hydroxy-clofentezine, which is synonymous with this compound. vulcanchem.cominchem.org This hydroxylated metabolite can then undergo conjugation with glucuronic acid. inchem.org In studies with baboons, 4-hydroxy-clofentezine, in both its free form and as a beta-glucuronide conjugate, constituted over 70% of the urinary metabolites. inchem.org This indicates that glucuronide conjugation is a significant pathway for the detoxification and excretion of this metabolite. The addition of a glucuronic acid moiety increases the water solubility of the metabolite, facilitating its elimination from the body. vulcanchem.com

Glutathione, Mercapturic Acid, and Cysteine Conjugates

Another major metabolic pathway for clofentezine involves the replacement of a chlorine atom with a methylthio group, which can then be followed by further hydroxylation. inchem.org While this pathway leads to different metabolites than this compound, the resulting hydroxylated and methylthiolated metabolites are thought to be further conjugated with glutathione, mercapturic acid, and cysteine. inchem.orgfao.orgepa.gov This suggests that conjugation with these molecules is a general detoxification strategy for clofentezine metabolites. Although direct evidence for the conjugation of this compound with glutathione, mercapturic acid, or cysteine is not explicitly detailed in the provided search results, the prevalence of this conjugation pathway for other hydroxylated clofentezine metabolites makes it a plausible subsequent biotransformation step.

Comparative Biotransformation of Clofentezine Across Species

The metabolism of clofentezine has been studied in a variety of species, revealing both qualitative similarities and quantitative differences in metabolite profiles.

Metabolite Profiles in Laboratory Animals (e.g., Rat, Mouse, Rabbit, Calf, Cow, Dog, Baboon, Hen)

The metabolism of clofentezine is qualitatively similar across a range of laboratory animals, including rats, mice, rabbits, calves, cows, dogs, baboons, and hens. inchem.orginchem.orgfao.org The primary metabolic routes in these species are hydroxylation of the phenyl ring and the replacement of a chlorine atom with a methylthio group. inchem.orgfao.org

In rats, absorbed clofentezine is extensively metabolized, with hydroxylated derivatives being significant urinary metabolites. inchem.orgepa.gov Studies in baboons have shown that 4-hydroxy-clofentezine (this compound) and its glucuronide conjugate are the major urinary metabolites. inchem.orgepa.gov In dogs, excretion is primarily through the feces, with very low levels of metabolites found in the urine. inchem.orginchem.org Laying hens also excrete the majority of a clofentezine dose, with the highest residue concentrations found in fat. fao.org In lactating cows, residues of clofentezine and its metabolites are low in milk, with the highest concentrations found in the liver and bile. fao.org

Table 1: Comparative Metabolite Profile of Clofentezine in Laboratory Animals

| Species | Primary Metabolic Pathways | Major Metabolites | Primary Excretion Route |

| Rat | Hydroxylation, Methylthiolation | Hydroxylated clofentezine, Monochloro sulfur-containing derivative | Feces and Urine inchem.orgepa.gov |

| Mouse | Hydroxylation, Methylthiolation | Similar to rats | Feces and Urine inchem.orgepa.gov |

| Rabbit | Hydroxylation, Methylthiolation | Similar to rats | Feces and Urine inchem.orginchem.org |

| Calf | Hydroxylation | Hydroxylated clofentezine conjugates | Feces and Urine inchem.orginchem.org |

| Cow | Hydroxylation | 4-OH clofentezine | Feces and Urine fao.org |

| Dog | Hydroxylation, Methylthiolation | Similar to rats, but low urinary excretion | Feces inchem.orginchem.org |

| Baboon | Hydroxylation | 4-Hydroxy-clofentezine (free and conjugated) | Feces and Urine inchem.orginchem.org |

| Hen | Hydroxylation, Methylthiolation | Not specified in detail | Excreta fao.org |

Metabolite Diversity and Proportions in Plant Matrices (e.g., Fruit Crops)

In plants, such as apples, the degradation of clofentezine is slow. publications.gc.ca The parent compound, clofentezine, remains the major component of the residue for an extended period after application. fao.org In apple foliage, 25 days after treatment, clofentezine accounted for 87% of the total radioactive residue (TRR). fao.org Over time, the level of parent clofentezine decreases with a corresponding increase in fiber-bound residue. fao.org Several minor metabolites have been identified in plants, including 2-chlorobenzonitrile (B47944) and 2-chlorobenzamide, which are formed through hydrolysis of the parent compound. epa.gov The formation of hydroxylated metabolites like this compound is also a recognized pathway in some plant systems, although the parent compound often constitutes the bulk of the residue. canada.ca

Table 2: Clofentezine and its Metabolites in Apple Foliage

| Time After Treatment | Clofentezine (% of TRR) | Other Metabolites (% of TRR) |

| 25 days | 87% | <1% each fao.org |

| 100 days | 66% | NC 22505 present, other single metabolites <1% fao.org |

Occurrence and Distribution of Clofentezine Metabolite 2 in Environmental and Biological Compartments

Presence and Levels of Clofentezine (B1669202) Metabolite 2 in Plant Matrices

The parent compound, clofentezine, is the predominant residue found on fruit crops. fao.orgfao.org However, metabolic processes within plants can lead to the formation of other compounds, including various hydroxylated derivatives. epa.gov

Accumulation and Distribution in Horticultural Crops

Studies on various fruit crops, including apples, grapes, citrus, and peaches, have shown that the primary residue is the parent clofentezine. fao.orgfao.org For instance, in metabolism studies on apples, peaches, and grapes, unchanged clofentezine accounted for 66-90% of the extractable residue. fao.org While specific quantitative data for Clofentezine Metabolite 2 in these crops is not extensively detailed in the provided search results, the focus remains on the parent compound and another metabolite, 2-chlorobenzonitrile (B47944), which is found at levels approximately one-tenth of the parent residue. fao.orgpublications.gc.ca Other metabolites are generally present at low levels. fao.org

Supervised trials have provided data on the residue levels of the parent compound, clofentezine, in various horticultural crops. These findings offer context for the potential, albeit likely low, presence of its metabolites.

Interactive Data Table: Clofentezine Residues in Horticultural Crops

Use the controls below to filter and explore the data on clofentezine residues.

Translocation and Residue Dynamics within Plant Tissues

Clofentezine residues are primarily found on the surface of treated plants. fao.org Studies on the uptake of clofentezine from soil by orange and apple trees grown in a glasshouse indicated a low potential for translocation. fao.orgfao.org The low water solubility of clofentezine contributes to this limited movement within the plant. fao.org While specific studies on the translocation of this compound were not found, the general behavior of the parent compound suggests that its metabolites would also have limited mobility within plant tissues.

Detection and Quantitation of this compound in Animal-Derived Products

The metabolism of clofentezine in animals is qualitatively similar across various species, including rats, mice, rabbits, dogs, calves, and baboons. inchem.orginchem.org The primary metabolic pathways involve hydroxylation and the replacement of a chlorine atom with a methylthio group. inchem.org

Residue Patterns in Livestock Tissues and Milk (e.g., Cattle, Goats, Poultry)

In cattle and goats, the vast majority of clofentezine residue found in tissues is 4-OH clofentezine. fao.org A study on a lactating cow showed that the major component of the residue in milk was 4-OH clofentezine, accounting for 75% of the total radioactive residues. fao.org Similarly, in liver, at least 67% of the residue was identified as 4-OH clofentezine. fao.org The residue of concern in ruminants has been identified as clofentezine and its 4-hydroxyclofentezine metabolite. epa.gov

In a feeding study with lactating cows, total clofentezine residues (clofentezine and metabolites hydrolysable to 2-chlorobenzoic acid) were not detected in the milk of cows in the control and low-dose groups. fao.org In higher dose groups, residues in milk ranged from <0.05 to 0.27 mg/kg. fao.org Residues were generally undetectable in heart, muscle, and fat at any dose level, with the exception of the liver in the lowest dose group. fao.org

Interactive Data Table: Clofentezine Residues in Lactating Cows

Explore the residue data from a lactating cow feeding study.

Excretion Profiles in Animal Systems

Following oral administration in rats, clofentezine is distributed throughout the body, with the highest concentrations typically found in the liver (0.22-0.46 µg/g) and kidneys (0.12-1.28 µg/g). vulcanchem.com Urinary excretion accounts for approximately 19-20% of the administered dose. vulcanchem.com The majority of an administered dose is excreted in the feces, with this route accounting for 70-80% across multiple species. epa.govepa.gov In rats, at high doses, fecal excretion can increase to 95-98%. epa.govepa.gov

In baboons, after a single oral dose, about 60% of the recovered radioactivity was in the feces and about 30% was in the urine. inchem.org In dogs, excretion is primarily through the feces (94%), with only a small percentage in the urine. inchem.org The metabolism in calves and baboons favors the hydroxylation pathway, while in rodents and rabbits, the methylthiolation pathway is more prominent. inchem.orginchem.org

Environmental Dissemination of this compound

The environmental fate of clofentezine and its metabolites is influenced by factors such as soil type and pH. In soil, clofentezine has moderate to high persistence, degrading into several metabolites. researchgate.net The major metabolites in aerobic soil metabolism are AE C593600 and 2-chlorobenzoic acid. researchgate.net In soil photolysis, the major metabolite is 2-chlorobenzonitrile. nih.gov

Clofentezine shows slight to no mobility in soil. nih.gov Field dissipation trials have shown that very little of the applied clofentezine moves below the top 15 cm of soil. fao.org The persistence of clofentezine in water is highly dependent on pH, with the lowest persistence observed in alkaline water. academicjournals.org

While specific studies detailing the environmental dissemination of this compound are limited, the behavior of the parent compound and its other known metabolites suggests that its mobility in soil would be low. However, pesticide metabolites can persist in soil and act as a long-term source for groundwater contamination. nih.gov

Occurrence in Soil Systems

Detailed research findings on the concentration, persistence, and mobility of this compound in various soil types are not extensively documented. The transformation of the parent compound, clofentezine, in soil is known to occur, leading to various metabolites. However, specific studies detailing the rates of formation and subsequent fate of this compound in soil ecosystems are not sufficiently available to provide a thorough analysis.

Presence in Aquatic Environments (e.g., Water Layer, Sediment)

Similarly, there is a significant lack of specific data concerning the presence of this compound in aquatic environments. While the hydrolysis and photolysis of clofentezine in water can lead to the formation of several breakdown products, the identification and quantification of this compound in water layers and sediments have not been a primary focus of available environmental monitoring studies. One source explicitly states that "specific data on the environmental fate of this compound is limited" vulcanchem.com. This prevents a detailed discussion of its behavior, partitioning, and persistence in aquatic systems.

Due to the absence of specific research data on the occurrence and distribution of this compound in soil and aquatic environments, a data table for these sections cannot be generated at this time.

Analytical Methodologies for the Detection and Quantification of Clofentezine Metabolite 2

Sample Preparation Techniques for Diverse Matrices

Effective sample preparation is a critical prerequisite for accurate quantification, aiming to isolate Clofentezine (B1669202) Metabolite 2 from complex sample matrices such as soil, water, and biological tissues, while minimizing interferences. vulcanchem.com The choice of technique depends on the matrix, the required limit of detection, and the analytical instrument to be used.

Extraction Methods

The initial step in sample preparation involves extracting the analyte from the sample matrix. Due to the differing polarities of clofentezine and its hydroxylated metabolite, extraction methods must be carefully selected. epa.gov

Hexane (B92381):Ethyl Acetate (B1210297): A mixture of hexane and ethyl acetate (1:1, v/v) has been effectively used for the extraction of clofentezine residues from fruit samples. researchgate.net This solvent system is suitable for compounds of intermediate polarity. For the analysis of the parent compound, a rapid method based on extraction with a hexane:ethyl acetate mixture has been described for various fruits like apples, papayas, mangoes, and oranges. researchgate.net

Acetone: Acetone is utilized to extract residues from crop matrices. iaea.org The process involves blending the sample with acetone, followed by filtration. iaea.org This method is effective for a range of vegetable matrices. iaea.org

Methanol (B129727):Water: While specific applications for Clofentezine Metabolite 2 are not detailed, methanol-water mixtures are common extraction solvents for polar pesticides in various matrices. In multi-residue methods, a mobile phase of methanol and water with ammonium (B1175870) formate (B1220265) and formic acid is often used for LC-MS/MS analysis, indicating its compatibility with the analyte. sigmaaldrich.com

Dichloromethane (B109758):Methanol: To extract clofentezine and its metabolites from fat samples, homogenization with dichloromethane and methanol is employed. epa.gov

Table 1: Summary of Extraction Methods for Clofentezine and its Metabolites

| Extraction Solvent | Matrix Type | Target Analyte(s) | Reference |

|---|---|---|---|

| Hexane:Ethyl Acetate (1:1, v/v) | Fruits (Apple, Papaya, Mango, Orange) | Clofentezine | researchgate.net |

| Acetone | Fruit and Vegetable Crops | Clofentezine | iaea.org |

| Dichloromethane:Methanol | Fat | Clofentezine, Metabolites | epa.gov |

| Acetonitrile (B52724) | Plant-based food, Fruits, Vegetables, Cereals | General Pesticides (including Clofentezine) | sigmaaldrich.comeurl-pesticides.eulcms.czsigmaaldrich.com |

Cleanup Procedures

Following extraction, cleanup procedures are essential to remove co-extracted matrix components that could interfere with the analysis.

Solid Phase Extraction (SPE): SPE is a widely used cleanup technique. For clofentezine analysis in fruit, a silica (B1680970) SPE cartridge is used after extraction and partitioning. iaea.org In the analysis of milk, a Sep-pak silica cartridge is employed for cleanup. epa.gov For more complex separations, such as in multi-residue methods for fruits and vegetables, tandem cartridges of Sep-Pak® Florisil and Bond Elut® PSA have been used. scispace.com The QuEChERS method often incorporates a dispersive SPE (dSPE) step using sorbents like primary-secondary amine (PSA) to remove sugars and fatty acids, and magnesium sulfate (B86663) (MgSO4) to remove excess water. eurl-pesticides.euthermofisher.comlcms.cz

Gel Permeation Chromatography (GPC): GPC is effective for removing high-molecular-weight interferences like lipids and pigments from sample extracts. It has been used as a purification technique in methods for determining clofentezine in fruit. researchgate.net

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method has become a standard for pesticide residue analysis in food matrices. researchgate.netsigmaaldrich.com It involves an initial extraction with acetonitrile followed by a salting-out step (using salts like magnesium sulfate and sodium chloride) to induce phase separation. sigmaaldrich.comlcms.cz A subsequent dSPE cleanup step is then applied to the acetonitrile extract. eurl-pesticides.eusigmaaldrich.comthermofisher.com This method is suitable for multi-residue analysis covering a wide range of pesticides, including clofentezine, in matrices like cereals, fruits, and vegetables. eurl-pesticides.eulcms.czsigmaaldrich.com

Table 2: Overview of Cleanup Procedures

| Cleanup Technique | Sorbent/Column Type | Matrix Type | Target Analyte(s) | Reference |

|---|---|---|---|---|

| Solid Phase Extraction (SPE) | Silica Cartridge | Fruit, Milk | Clofentezine | epa.goviaea.org |

| Solid Phase Extraction (SPE) | Sep-Pak® Florisil + Bond Elut® PSA | Fruits and Vegetables | General Pesticides | scispace.com |

| Gel Permeation Chromatography (GPC) | - | Fruit | Clofentezine | researchgate.net |

| QuEChERS (dSPE) | PSA, MgSO4 | Cereals, Fruits, Vegetables, Hay | General Pesticides (including Clofentezine) | eurl-pesticides.eusigmaaldrich.comthermofisher.comeurl-pesticides.eu |

Chromatographic Separation Techniques

Chromatography is the core of the analytical process, separating this compound from other compounds before detection. The choice between liquid and gas chromatography depends on the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) Detection

HPLC-UV is a robust and common technique for the analysis of clofentezine and its metabolites.

Normal and Reverse-Phase HPLC: Both normal-phase and reverse-phase HPLC have been successfully used. For instance, residues of 4-hydroxyclofentezine in fat are determined by normal-phase HPLC, with confirmation by reverse-phase conditions. epa.gov The final determination of clofentezine in milk extracts is also performed using normal-phase HPLC. epa.gov

Detection Wavelength: The UV detector monitors absorbance at specific wavelengths. For the parent clofentezine, 268 nm is used, while the 4-hydroxy metabolite is detected by monitoring UV absorption at 301 nm. epa.gov Other methods for clofentezine have used detection at 235 nm or 254 nm. researchgate.netfao.org

Mobile Phase: A typical mobile phase for reverse-phase HPLC analysis of clofentezine consists of a methanol-water mixture (e.g., 70:30, v/v). researchgate.net

Table 3: HPLC-UV Method Parameters

| HPLC Mode | Mobile Phase | Detection Wavelength (nm) | Analyte | Matrix | Reference |

|---|---|---|---|---|---|

| Normal-Phase | Not specified | 301 | 4-hydroxyclofentezine | Fat | epa.gov |

| Normal-Phase | Not specified | 268 | Clofentezine | Milk | epa.gov |

| Reverse-Phase | Methanol:Water (70:30) | 254 | Clofentezine | Fruits | researchgate.net |

| Reverse-Phase | Not specified | 235 | Clofentezine | Technical Material | fao.org |

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

GC-MS/MS offers high selectivity and sensitivity, making it suitable for complex matrices. While clofentezine and its polar metabolites can be challenging for GC analysis without derivatization, it is a key technique in multi-residue methods.

Application: GC-MS/MS is widely used for the analysis of a broad range of pesticides in food and environmental samples. thermofisher.comfao.org The QuEChERS sample preparation method is frequently paired with GC-MS/MS analysis. eurl-pesticides.eu

Derivatization: For compounds that are not sufficiently volatile or are thermally labile, a derivatization step may be required. For instance, in some methods, clofentezine residues are hydrolyzed to 2-chlorobenzoic acid, which is then methylated with diazomethane (B1218177) before GC analysis with electron capture detection (GC-ECD) or mass selective detection (GC-MSD). fao.org

Fast GC: To increase sample throughput, Fast GC methods have been developed, allowing for the screening and quantification of hundreds of pesticides in a single run. thermofisher.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is arguably the most powerful and suitable technique for analyzing polar and thermally labile metabolites like this compound. vulcanchem.com It combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry.

High Suitability: Due to the compound's polarity and potential thermal instability, LC-MS/MS is considered a highly appropriate method. vulcanchem.com It is a cornerstone of modern multi-residue methods for pesticides and their metabolites in various food commodities. eurl-pesticides.eulcms.czsigmaaldrich.com

Ionization: Electrospray ionization (ESI) is commonly used, typically in positive mode for clofentezine, generating a precursor ion such as [M+H]+. nih.govresearchgate.net

MRM Transitions: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity. For clofentezine, specific precursor ion to product ion transitions are monitored for quantification and confirmation (e.g., m/z 302.8 > 138.1 for quantification and 302.8 > 102.05 for confirmation). researchgate.net

Table 4: LC-MS/MS Parameters for Clofentezine Analysis

| Instrument Type | Ionization Mode | Precursor Ion (m/z) | Product Ions (m/z) | Matrix | Reference |

|---|---|---|---|---|---|

| LC-ESI-QFT | Positive (ESI) | 303.0199 ([M+H]+) | 138.0103, 130.0401 | Not specified | nih.gov |

| LC-MS/MS | Positive (ESI) | 302.8 ([M+H]+) | 138.1, 102.05 | Paddy Soil | researchgate.net |

| LC-MS/MS | Positive (ESI) | Not specified | Not specified | Cereals, Plant-based food | eurl-pesticides.eusigmaaldrich.com |

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) serves as a valuable technique in the analysis of clofentezine and its transformation products. In metabolic studies, TLC has been employed, often in conjunction with high-performance liquid chromatography (HPLC), to separate and analyze the metabolites of clofentezine from biological matrices. inchem.orgepa.gov For instance, investigations into the biotransformation of clofentezine in rats utilized TLC to analyze metabolites present in urine and feces. inchem.org These studies identified several hydroxylated derivatives of clofentezine, a class of compounds that includes this compound. inchem.orgepa.gov

Furthermore, TLC has been applied in environmental fate studies. The technique has been used to confirm results from soil column leaching experiments, providing a qualitative assessment of the mobility of clofentezine and its metabolites in soil. cabidigitallibrary.org While the literature confirms the use of TLC for the separation of clofentezine's hydroxylated metabolites as a group, specific and detailed protocols exclusively for the isolation and quantification of this compound are not extensively documented in publicly available research. inchem.orgacademicjournals.org

Environmental Fate and Degradation Mechanisms of Clofentezine Metabolite 2

Persistence and Dissipation Kinetics of Clofentezine (B1669202) Metabolite 2

The environmental persistence of a chemical compound refers to the length of time it remains in a particular environment before being broken down or removed. This is often scientifically quantified by its half-life (DT50), the time it takes for 50% of the initial concentration to dissipate.

Half-Life Determination in Environmental Compartments (e.g., Water, Sediment, Total System)

The persistence of Clofentezine Metabolite 2 (2-chlorobenzonitrile) is significantly influenced by the environmental compartment and the prevailing conditions. Research indicates that this metabolite exhibits varying degrees of stability.

In Water: The degradation of 2-chlorobenzonitrile (B47944) in aquatic systems is largely dictated by the presence of light. In aqueous photolysis studies of the parent compound clofentezine, 2-chlorobenzonitrile is a principal photoproduct. The half-life of clofentezine itself under aqueous photolysis conditions at pH 5 is less than 7 days, suggesting that 2-chlorobenzonitrile is formed relatively quickly and is then subject to further degradation. nih.gov Studies on the hydrolysis of clofentezine show that 2-chlorobenzonitrile is stable to hydrolysis, meaning it does not readily react with water in the absence of light. usgs.gov

The following table summarizes the available information on the dissipation of this compound.

| Environmental Compartment | Condition | Half-Life (DT50) | Notes |

| Water | Photolysis | < 7 days (as a product of clofentezine) | 2-chlorobenzonitrile is a primary photoproduct of clofentezine. nih.gov |

| Water | Hydrolysis | Stable | Does not readily degrade in water without light. usgs.gov |

| Soil | Aerobic, Dark | Very Low Persistence | Suggests rapid microbial degradation after formation. |

Factors Influencing Environmental Longevity

Several key factors influence the environmental persistence and degradation rate of this compound:

Light (Photolysis): Sunlight is a primary driver for the degradation of both the parent compound clofentezine and its metabolite, 2-chlorobenzonitrile, in aquatic environments. Photodegradation breaks down the chemical structure, leading to less persistent compounds. nih.gov

Microbial Activity: The presence and activity of microorganisms in soil and sediment play a crucial role in the breakdown of 2-chlorobenzonitrile. Aerobic conditions, where oxygen is present, appear to be particularly favorable for its microbial degradation.

pH: While 2-chlorobenzonitrile itself is stable to hydrolysis across a range of pH values, the formation of this metabolite from the parent compound, clofentezine, is pH-dependent. The hydrolysis of clofentezine is faster in neutral to alkaline conditions, which would, in turn, affect the rate of 2-chlorobenzonitrile formation in the environment. usgs.gov

Temperature: As with most chemical and biological reactions, temperature can influence the rate of degradation. Higher temperatures generally lead to faster degradation rates, both for photolysis and microbial breakdown.

Organic Matter Content: The amount of organic matter in soil and sediment can affect the availability of 2-chlorobenzonitrile for degradation. It may adsorb to organic particles, which could either protect it from degradation or make it more accessible to certain microorganisms.

Biological and Ecological Relevance of Clofentezine Metabolite 2

Role in Mite Resistance Mechanisms

Resistance to acaricides like clofentezine (B1669202) in mite populations is a complex phenomenon involving multiple strategies. While the primary mechanism of resistance to clofentezine is often a target-site mutation, metabolic detoxification, which leads to the formation of metabolites such as Clofentezine Metabolite 2, can also play a significant role. nih.govcambridge.org

The adaptation of the two-spotted spider mite, Tetranychus urticae, to various chemicals is linked to specific gene expansions in detoxification enzyme families. biorxiv.organnualreviews.org These families include cytochrome P450 monooxygenases (CYPs), glutathione (B108866) S-transferases (GSTs), and carboxyl/cholinesterases (CCEs), which are central to xenobiotic metabolism. biorxiv.organnualreviews.org When a mite is exposed to clofentezine, these enzyme systems can chemically modify the compound, a process known as metabolic detoxification. This process often involves hydroxylation, which is consistent with the structure of this compound [3-(2-chlorophenyl)-6-(4-hydroxyphenyl)-1,2,4,5-tetrazine]. vulcanchem.com

Biochemical assays suggest that detoxification enzymes like CYPs, GSTs, and CoEs may contribute to resistance against clofentezine. cambridge.org Studies using synergists—chemicals that inhibit detoxification enzymes—have shown that P450-mediated detoxification is an important resistance mechanism against mite growth inhibitors (MGIs) like clofentezine. cambridge.org The formation of hydroxylated metabolites is a key step in Phase I metabolism, driven primarily by CYPs. This transformation makes the molecule more water-soluble, preparing it for subsequent detoxification steps and eventual excretion. vulcanchem.com Therefore, the generation of this compound within a mite is a direct outcome of these metabolic detoxification pathways being activated in response to the acaricide. While some studies have failed to find strong evidence for enhanced detoxification in certain resistant strains, the presence of cross-resistance to other pesticides suggests that metabolic pathways, such as mono-oxygenase mediated resistance, are indeed a factor. researchgate.netresearchgate.net

The development of metabolic resistance has direct implications for the efficacy of clofentezine. As mite populations develop more efficient detoxification pathways, the parent acaricide is broken down more rapidly into metabolites, reducing its ability to reach its target site, the chitin (B13524) synthase 1 (CHS1) enzyme. nih.govcambridge.org This leads to decreased mite mortality and field control failure.

To combat this, robust resistance management strategies are essential. researchgate.net The Insecticide Resistance Action Committee (IRAC) classifies clofentezine in Group 10A, which includes mite growth inhibitors affecting CHS1. irac-online.org To delay resistance, it is recommended to rotate the use of clofentezine with acaricides from different IRAC groups that have different modes of action. epa.govepa.gov Other key strategies include:

Limiting Applications: Restricting the number of clofentezine applications to a single treatment per year or season is a common recommendation to reduce selection pressure. epa.govnzpps.org

Using Tank Mixtures: When permissible, using tank mixes with effective insecticides from a different group can help manage resistant individuals. epa.gov

Integrated Pest Management (IPM): Adopting an IPM program that includes scouting, monitoring, and the use of biological controls can reduce reliance on chemical applications. nzpps.org

The long residual activity of clofentezine, combined with the high level of resistance in heterozygous individuals, makes managing resistance particularly challenging. researchgate.net Therefore, strict adherence to resistance management guidelines is crucial to preserve the long-term efficacy of this acaricide. researchgate.netepa.gov

Table 1: Clofentezine Resistance Management Strategies

| Strategy | Description | Source |

|---|---|---|

| Rotation of MoA | Alternate clofentezine (IRAC Group 10A) with acaricides from different Mode of Action (MoA) groups to avoid selecting for the same resistance traits. | irac-online.orgepa.govepa.gov |

| Application Limits | Do not make more than one application of clofentezine per year or growing season to reduce selection pressure. | epa.govnzpps.org |

| Integrated Pest Management (IPM) | Incorporate non-chemical control methods, such as biological agents (predatory mites), to reduce reliance on acaricides. | researchgate.netnzpps.org |

| Monitoring | Regularly scout for pests and monitor for unexpected survival after application, which may indicate resistance. Consult local specialists if resistance is suspected. | epa.gov |

Potential as an Indicator of Environmental Contamination and Exposure

The measurement of pesticide metabolites in biological media is a cornerstone of human biomonitoring for assessing exposure. nih.govaaem.plnih.gov These metabolites serve as biomarkers, providing an integrated measure of the amount of a chemical that has entered the body from all potential routes, including dermal contact, inhalation, and ingestion. nih.govhbm4eu.eu

Clofentezine and its metabolites have been used in such studies. For instance, a study of Belgian florists detected clofentezine in 55% of urine samples, confirming occupational exposure through contact with treated flowers. researchgate.net The presence of metabolites in urine provides a snapshot of recent exposure, as non-persistent pesticides are typically metabolized and excreted within hours or days. hbm4eu.eu

This compound, as a hydroxylated derivative of the parent compound, is a strong candidate for use as a biomarker of exposure. vulcanchem.com The addition of a hydroxyl group generally increases the water solubility of a compound, which facilitates its excretion in urine. vulcanchem.com This is a desirable characteristic for a urinary biomarker. Regulatory bodies have proposed monitoring for clofentezine and its metabolite 4-hydroxy-clofentezine in body fluids and tissues to assess exposure and risk. nih.gov Given its structural similarity, this compound would serve a similar purpose. Its detection in environmental samples (soil, water) or biological samples (urine, tissues) would be a clear indicator of exposure to the parent compound, clofentezine, and thus of environmental contamination. earth.orglifecycleinitiative.org

Comparative Analysis with Other Clofentezine Metabolites in Ecological Studies

Clofentezine breaks down into several different metabolites in plants, animals, and the environment. nih.govfao.org A comparative analysis of this compound with other key metabolites like 2-chlorobenzonitrile (B47944) and 4-hydroxyclofentezine highlights their different roles and fates.

2-chlorobenzonitrile (2-CBN): This compound is a significant degradation product of clofentezine found in and on plants. publications.gc.capublications.gc.ca In studies on apples and lemons, 2-CBN was a principal metabolite, though its concentration was generally about one-tenth that of the parent compound. fao.orgpublications.gc.ca From a toxicological standpoint, 2-CBN is considered more acutely toxic than clofentezine itself, although its potential for genotoxicity is thought to be low. nih.gov

4-hydroxyclofentezine: This is a major metabolite in mammals. nih.gov Following administration to ruminants, the vast majority of the residue found in tissues, particularly the liver, is 4-hydroxyclofentezine. fao.org Due to its prominence in rat metabolism studies, its toxicity is considered to be covered by the data on the parent compound for risk assessment purposes. nih.gov It is also recommended as a target for biomonitoring in animal tissues and fluids. nih.gov

This compound: This metabolite is structurally analogous to 4-hydroxyclofentezine, with the hydroxyl group in a different position on the phenyl ring. vulcanchem.com While specific environmental fate and toxicity studies on this particular metabolite are limited in the provided results, its structure suggests it is a product of Phase I metabolism, similar to 4-hydroxyclofentezine. vulcanchem.com Its hydroxyl group likely enhances its water solubility, influencing its persistence and potential for bioaccumulation. vulcanchem.com

Other metabolites, such as 2-chlorobenzoic acid (2-CBA), are formed during degradation in soil and plants. nih.govpublications.gc.ca The diversity of these metabolites underscores the complex pathways of clofentezine degradation in various ecological compartments.

Table 2: Comparative Overview of Key Clofentezine Metabolites

| Metabolite | Common Matrix/Organism of Occurrence | Key Characteristics | Source |

|---|---|---|---|

| This compound (3-(2-chlorophenyl)-6-(4-hydroxyphenyl)-1,2,4,5-tetrazine) | Mammals (predicted) | Hydroxylated derivative; likely product of Phase I metabolism. Increased water solubility may facilitate excretion and reduce bioaccumulation. | vulcanchem.com |

| 2-chlorobenzonitrile (2-CBN) | Plants (fruits, leaves), Soil | Major degradation product in plants. More acutely toxic than parent clofentezine. | nih.govfao.orgpublications.gc.ca |

| 4-hydroxyclofentezine | Mammals (ruminants, rats) | Major metabolite in animal tissues (liver). Proposed for biomonitoring of exposure. Toxicity considered covered by parent compound data. | nih.govfao.org |

| 2-chlorobenzoic acid (2-CBA) | Soil, Plants (bound residue) | Major soil metabolite. Found as a bound residue in plants after acid digestion. | nih.govpublications.gc.ca |

Research Gaps and Future Directions in Clofentezine Metabolite 2 Studies

Comprehensive Characterization of Metabolite 2 Specific Biological Activities

A significant research gap exists in understanding the specific biological activities of 3-(2-chlorophenyl)-6-(2H)-pyridazinone, independent of the parent clofentezine (B1669202). The pyridazinone chemical class, to which this metabolite belongs, is known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and antiviral properties. ontosight.aisarpublication.comontosight.ai However, specific studies on the metabolite itself are scarce.

Future research must focus on:

Acaricidal and Insecticidal Activity: While clofentezine's primary mode of action is as an ovicide, the potential for its pyridazinone metabolite to exhibit its own, perhaps different, acaricidal or insecticidal properties remains largely unexplored.

Off-Target Effects: Investigations into the metabolite's interaction with non-target organisms are crucial. This includes potential antibacterial or antifungal activities, which have been noted in other pyridazinone derivatives. nih.gov

Enzyme Interaction: The pyridazinone structure suggests potential interactions with various enzyme systems in plants, microbes, and animals. sarpublication.com Studies are needed to screen for such interactions to understand any unintended biological consequences. Research on other pyridazinone compounds has pointed to potential analgesic, anti-inflammatory, and antihypertensive effects, highlighting the diverse bioactivity of this chemical class. smolecule.com

Advanced Analytical Techniques for Low-Level Detection and Speciation

The detection and quantification of clofentezine and its metabolites are essential for regulatory monitoring and environmental assessment. While methods exist, there is a continuous need for more advanced and sensitive techniques. vulcanchem.com Modern analytical approaches typically involve liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is well-suited for polar compounds like the pyridazinone metabolite. vulcanchem.comnih.gov

Future research should prioritize:

Lowering Detection Limits: Developing methods with lower limits of detection (LOD) and quantification (LOQ) is critical for assessing trace levels in complex matrices like soil, water, and food products. nih.goviaea.org

Matrix-Specific Protocols: Optimizing extraction and clean-up procedures for a wider variety of environmental and biological samples to improve accuracy and reproducibility.

High-Resolution Mass Spectrometry (HRMS): Employing HRMS could aid in the simultaneous detection of the parent compound and multiple metabolites, including the potential discovery of previously unknown transformation products.

| Analytical Method | Matrix | Limit of Quantification (LOQ) | Reference |

| LC-MS/MS | Soil | 0.01 mg/kg | nih.gov |

| LC-MS/MS | Water | 0.05 µg/L | nih.gov |

| LC-MS/MS | Blood | 0.05 mg/L | nih.gov |

| HPLC-UV | Fruit | 0.01 - 0.02 ppm | iaea.org |

Modeling Environmental Transport and Transformation Dynamics

Understanding how 3-(2-chlorophenyl)-6-(2H)-pyridazinone moves and persists in the environment is key to evaluating its long-term impact. The degradation of clofentezine itself is highly dependent on environmental conditions, such as pH in aquatic systems. academicjournals.org It shows greater persistence in acidic water and undergoes base-catalyzed hydrolysis in alkaline water. academicjournals.org While specific environmental fate data for the metabolite is limited, the behavior of the parent compound provides context. vulcanchem.com

Future research directions include:

Degradation Kinetics: Determining the specific degradation rates (e.g., half-life) of the metabolite in different soil types, water bodies, and under varying light and temperature conditions. frontiersin.org

Sorption and Mobility: Quantifying the metabolite's tendency to adsorb to soil and sediment particles (Koc value), which governs its potential for leaching into groundwater.

Predictive Modeling: Developing and validating computer models that can simulate the environmental fate and transport of both clofentezine and its pyridazinone metabolite from the point of application to various environmental compartments. frontiersin.orgnih.gov

| Compound | System | Half-life (DT50) | Condition | Reference |

| Clofentezine | Water | ~1 day | - | vulcanchem.com |

| Clofentezine | Sediment | 5-6 weeks | - | vulcanchem.com |

| Clofentezine | Water | 0.5 - 2.7 days | pH 9.2 | academicjournals.org |

| Clofentezine | Water | 9.9 - 12.3 days | pH 7.0 | academicjournals.org |

| Clofentezine | Water | ~60 days | pH 4.0 | academicjournals.org |

Elucidation of Unknown Metabolite Structures and Pathways

The metabolic fate of clofentezine is complex. In mammals, it is extensively metabolized, with hydroxylation being a key pathway. nih.govepa.gov Studies in rats have identified over 20 minor metabolites in addition to unchanged clofentezine excreted in feces. nih.gov The material found in urine consists mainly of various metabolites. nih.gov While 3-(2-chlorophenyl)-6-(2H)-pyridazinone is a major product of hydrolysis, the complete metabolic map is not fully understood. fao.org

Future research should aim to:

Identify Novel Metabolites: Use advanced techniques like high-resolution mass spectrometry to identify all significant transformation products in various systems (plants, animals, soil). europa.eufrontiersin.org

Map Metabolic Pathways: Characterize the enzymatic processes responsible for the degradation of clofentezine and the subsequent transformation of its metabolites. frontiersin.org This includes understanding how different species might metabolize the compound differently. epa.gov

Clarify Conjugation: Investigate the formation of conjugated metabolites, where the primary metabolites are bound to endogenous molecules like sugars or amino acids, which can alter their solubility and biological activity. epa.govepa.gov

Integrated Omics Approaches for Understanding Metabolite-Host Interactions

"Omics" technologies (genomics, transcriptomics, proteomics, and metabolomics) offer a powerful, holistic approach to understanding the interaction between chemicals and biological systems. metwarebio.combiorxiv.org These approaches have yet to be significantly applied to study the effects of clofentezine metabolites.

Future research opportunities include:

Metabolomics: Analyzing the global metabolite profile of an organism exposed to 3-(2-chlorophenyl)-6-(2H)-pyridazinone to identify broader biochemical disruptions beyond direct target effects. nih.gov

Transcriptomics and Proteomics: Investigating how the metabolite alters gene expression and protein production in target and non-target organisms to reveal the molecular mechanisms of any observed biological activity.

Multi-Omics Integration: Combining different omics datasets to build comprehensive network models of metabolite-host interactions, providing a systems-level understanding of its biological impact. metwarebio.combiorxiv.orgnih.gov This can help identify key pathways affected by the metabolite and discover potential biomarkers of exposure. nih.gov

Development of Standardized Reference Materials for Metabolite 2

The availability of high-purity, certified reference materials (CRMs) is a cornerstone of accurate chemical analysis. nist.gov While CRMs exist for the parent compound, clofentezine, the availability of certified standards for its individual metabolites can be limited. sigmaaldrich.comaist.go.jp This deficiency hampers the ability of laboratories worldwide to produce comparable and reliable data. epa.gov

Future efforts must focus on:

Synthesis and Purification: Developing robust and scalable methods for synthesizing high-purity 3-(2-chlorophenyl)-6-(2H)-pyridazinone.

Certification and Traceability: Characterizing the synthesized material according to international standards (e.g., ISO 17034) to establish it as a CRM. sigmaaldrich.com This ensures its traceability to primary standards.

Global Distribution: Making these CRMs widely available to regulatory, commercial, and research laboratories to improve the quality and consistency of monitoring data for this important metabolite. The lack of such standards for all relevant metabolites is a recognized gap that needs to be addressed for comprehensive risk assessment. epa.gov

Compound Names Table

| Common Name/Identifier | Chemical Name |

| Clofentezine | 3,6-Bis(2-chlorophenyl)-1,2,4,5-tetrazine |

| Clofentezine Metabolite 2 | 3-(2-chlorophenyl)-6-(2H)-pyridazinone |

| 2-chlorobenzonitrile (B47944) | 2-chlorobenzonitrile |

| 4-hydroxy-clofentezine | 3-(2-chloro-4-hydroxyphenyl)-6-(2-chlorophenyl)-1,2,4,5-tetrazine |

| 2-chlorobenzoic acid | 2-chlorobenzoic acid |

Q & A

Q. What analytical techniques are optimal for detecting Clofentezine Metabolite 2 in complex biological matrices?

- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for detecting this compound. Key steps include:

- Nonlinear Retention Time Alignment : Use tools like XCMS to correct retention time variability across samples, enabling precise peak matching .

- Peak Detection and Filtering : Apply matched filtration to distinguish true metabolite signals from noise .

- Data Matrix Construction : Convert raw data into a matrix of relative metabolite levels, followed by missing value estimation to account for technical variability .

Example Workflow:

Sample Preparation → LC-MS Analysis → Retention Time Alignment (XCMS) → Peak Detection → Data Matrix Generation

Q. How should researchers design experiments to ensure accurate quantification of this compound?

- Methodological Answer :

- Controlled Replicates : Include biological and technical replicates to account for intra- and inter-sample variability .

- Internal Standards : Use isotopically labeled analogs of this compound for calibration, or dynamically identify endogenous metabolites as standards if analogs are unavailable .

- Blinding and Randomization : Minimize bias in sample processing and data collection by randomizing sample order and blinding analysts during quantification .

Q. What statistical approaches are recommended for normalizing metabolite concentration data?

- Methodological Answer :

- Quantile Normalization : Reduces batch effects by aligning intensity distributions across samples .

- Log Transformation : Mitigates heteroscedasticity in high-throughput datasets .

- Dimensionality Reduction : Apply principal component analysis (PCA) to identify outliers and assess data quality .

Table 1: Common Normalization Techniques

Advanced Research Questions

Q. How can researchers resolve contradictory findings in this compound bioactivity studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies using standardized effect sizes and assess heterogeneity via I² statistics .

- Confounder Analysis : Use multivariable regression to adjust for variables like age, sex, or co-administered compounds that may mask true effects .

- Mechanistic Validation : Combine in vitro assays (e.g., enzyme inhibition studies) with in silico docking simulations to validate bioactivity claims .

Q. What computational strategies enable predictive modeling of this compound interactions?

- Methodological Answer :

- Hybrid Quantum-Mechanical/Molecular Mechanics (QM/MM) : Model electronic interactions between this compound and target enzymes at atomic resolution .

- Kinetic Monte Carlo Simulations : Predict metabolic pathway dynamics under varying physiological conditions .

Table 2: Computational Tools for Interaction Studies

| Tool | Application | Reference |

|---|---|---|

| Gaussian 16 | QM/MM energy minimization | |

| AMBER | Molecular dynamics trajectories |

Q. How can multi-omics integration enhance understanding of this compound's metabolic pathways?

- Methodological Answer :

- Regression-Based Integration : Relate metabolite levels to transcriptomic/proteomic data using partial least squares (PLS) regression to identify regulatory nodes .

- Pathway Enrichment Analysis : Tools like MetaboAnalyst can map this compound to pathways (e.g., cytochrome P450) and cross-validate with gene expression data .

Workflow Example:

Metabolomics Data → PLS Regression → Pathway Mapping → Transcriptomic Validation

Key Considerations for Data Interpretation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.